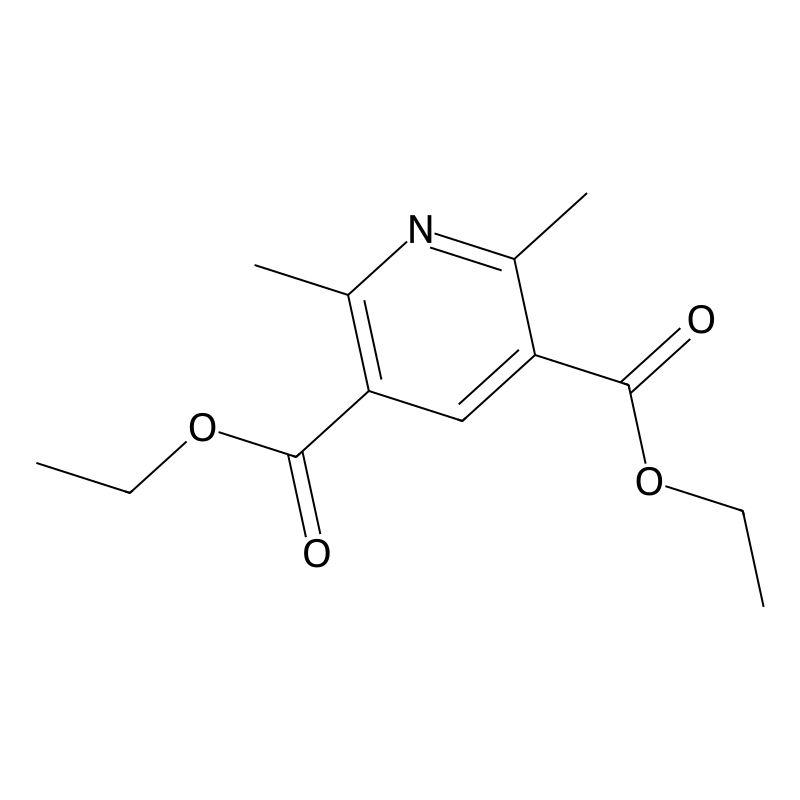

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is a pyridine derivative with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is a colorless to pale yellow crystalline solid with a melting point between 178°C and 183°C . The compound is soluble in organic solvents and has a high gastrointestinal absorption rate .

The structure of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate consists of a pyridine ring with methyl groups at positions 2 and 6, and ethyl carboxylate groups at positions 3 and 5. This unique arrangement contributes to its chemical and biological properties.

Since DDMP primarily functions as a hydrogen source in organic reactions, a specific mechanism of action is not applicable in this context.

- Safety Concerns: Limited information exists on the specific hazards of DDMP.

Synthesis of Hantzsch esters:

DEDM can be used as a starting material for the synthesis of Hantzsch esters, a class of organic compounds known for their diverse biological activities []. These activities include anti-inflammatory, anti-oxidant, and anti-microbial properties, making them attractive candidates for drug discovery [].

Precursor for pyridine derivatives:

DEDM can be utilized as a precursor for the synthesis of various pyridine derivatives. Pyridine is a six-membered aromatic ring containing nitrogen, and its derivatives are crucial building blocks in numerous organic molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science [].

- Reduction: The compound can undergo reduction to form diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, also known as the Hantzsch ester .

- Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid derivative.

- Nucleophilic substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.

- Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.

While specific biological activities of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate are not extensively reported, its structural features suggest potential biological relevance:

- Blood-Brain Barrier Permeability: The compound is predicted to be blood-brain barrier permeant, indicating potential central nervous system activity .

- Enzyme Inhibition: It is predicted to be a CYP1A2 inhibitor, suggesting possible interactions with drug metabolism .

- Natural Occurrence: The compound has been reported to be present in Viburnum tinus, a plant species, indicating potential biological roles in plant metabolism .

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate can be synthesized through various methods:

- Condensation Reaction: A common method involves the condensation of ethyl acetoacetate with ammonia and acetaldehyde under specific conditions .

- Oxidation of Dihydropyridine: The compound can be obtained by oxidizing its dihydropyridine counterpart, diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate .

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis methods for more efficient production.

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of various pyridine derivatives and heterocyclic compounds.

- Pharmaceutical Research: The compound's structural features make it a potential candidate for drug discovery and development.

- Chemical Industry: It is used in the production of specialty chemicals and fine organic compounds.

- Agricultural Chemistry: Its presence in plant species suggests potential applications in agrochemical research.

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate exhibits various interactions:

- Hydrogen Bonding: The compound participates in weak C-H⋯O hydrogen bonding interactions, contributing to its crystal packing .

- π-π Interactions: The pyridine ring can engage in π-π stacking interactions with other aromatic systems.

- Enzyme Interactions: Its predicted CYP1A2 inhibition suggests potential interactions with drug-metabolizing enzymes .

Similar Compounds

Several compounds share structural similarities with diethyl 2,6-dimethylpyridine-3,5-dicarboxylate:

- Methyl 2,6-dimethylisonicotinate: A related pyridine derivative with a single methyl ester group .

- Diethyl pyridine-3,5-dicarboxylate: Lacks the methyl groups at positions 2 and 6 .

- Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: The reduced form, known as Hantzsch ester .

- Ethyl 2,6-dimethylpyridine-3-carboxylate: A mono-ester derivative.

- 2,6-Dimethylpyridine-3,5-dicarboxylic acid: The corresponding dicarboxylic acid.

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate stands out due to its unique combination of substituents, which contribute to its specific reactivity, physical properties, and potential applications in various fields of chemistry and biology.

The compound first emerged in early 20th-century studies of pyridine derivatives, with its synthesis protocol appearing in Organic Syntheses Coll. Vol. 2 (1943). The Hantzsch pyridine synthesis, developed in 1881, provided the foundational route for creating 1,4-dihydropyridine precursors that could be oxidized to aromatic pyridines like diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. By the 1970s, structural analyses using $$ ^1H $$-NMR and IR spectroscopy confirmed its planar aromatic system and electronic conjugation between ester groups.

Significance in Heterocyclic Chemistry

As a model for studying steric and electronic effects in pyridines, this compound demonstrates:

- Steric protection from the 2,6-dimethyl groups, which hinder nucleophilic attack at adjacent positions

- Electronic modulation through conjugation of ester carbonyls with the aromatic ring, evidenced by bathochromic shifts in UV-Vis spectra ($$ \lambda_{\text{max}} $$ 284 nm in EtOH)

- Coordination capacity via nitrogen lone pairs and ester oxygen atoms, enabling metal complex formation

Evolution of Synthetic Methodologies

Early syntheses relied on Hantzsch condensation followed by oxidative aromatization using harsh oxidants like KMnO$$_4$$. Modern adaptations employ catalytic systems:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Classical Hantzsch | NH$$_4$$OAc, EtOH, reflux | 79% | |

| Microwave-assisted | SiO$$2$$-H$$2$$O, 100°C, 15 min | 85% | |

| Oxidative (H$$2$$O$$2$$/MsOH) | RT, 12 hr | 92% |

Hantzsch Synthesis Pathway

Mechanistic Investigations

The classical Hantzsch synthesis involves a multicomponent reaction between an aldehyde, two equivalents of a β-keto ester (e.g., ethyl acetoacetate), and ammonium acetate. For diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, formaldehyde serves as the aldehyde component, yielding a 1,4-dihydropyridine intermediate. Mechanistic studies using isotopic labeling and NMR spectroscopy reveal that the reaction proceeds through a chalcone intermediate (6) and an enamine (3), which cyclize to form the dihydropyridine ring [2]. Aromatization to the pyridine derivative occurs via oxidation, driven by thermodynamic stabilization of the aromatic system [2] [4].

Contemporary Variations and Optimizations

Modern adaptations of the Hantzsch pathway emphasize efficiency and scalability. For example, ionic liquids such as [bmim]OAc in dimethylformamide (DMF) enable one-pot syntheses with yields exceeding 90%, while allowing catalyst reuse for up to five cycles without activity loss [6]. Microwave irradiation further accelerates the reaction, reducing completion times from hours to minutes [7].

Oxidative Transformation of Dihydropyridines

Catalytic Systems and Efficiency

Oxidation of the 1,4-dihydropyridine intermediate to diethyl 2,6-dimethylpyridine-3,5-dicarboxylate employs diverse catalytic systems:

- Manganese-amino acid Schiff base complexes: These catalysts, paired with tetrabutylammonium periodate (n-Bu4NIO4), achieve near-quantitative yields under mild conditions [3].

- DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): This hydride-transfer agent facilitates aromatization via a two-step mechanism involving proton exchange and aromatic stabilization [4].

- Manganese dioxide (MnO2): Under microwave irradiation, MnO2 oxidizes dihydropyridines in one minute at 100°C, outperforming traditional methods using iodine or palladium [7].

| Oxidizing Agent | Catalyst | Yield (%) | Time | Conditions |

|---|---|---|---|---|

| n-Bu4NIO4 | Mn-Schiff base [3] | 95–100 | 2–4 hours | Room temperature, CH2Cl2/DMF |

| DDQ [4] | None | 85–93 | 6 hours | Reflux, dichloromethane |

| MnO2 [7] | None | 91–100 | 1 minute | Microwave, 100°C |

Oxidizing Agent Selection Criteria

The choice of oxidant depends on cost, environmental impact, and reaction scale. DDQ is preferred for laboratory-scale syntheses due to its selectivity, while MnO2 suits industrial applications for its rapid kinetics under microwave conditions [4] [7]. Catalytic systems using manganese complexes offer sustainability advantages by minimizing stoichiometric waste [3].

Alternative Synthetic Pathways

While the Hantzsch-oxidation sequence dominates, alternative routes include:

- Direct oxidation of 4-substituted dihydropyridines: Methanesulfonic acid and sodium nitrite in the presence of wet SiO2 yield the pyridine derivative without isolating intermediates [1].

- Enzymatic approaches: Though not yet reported for this compound, microbial production of pyridine dicarboxylates via engineered Corynebacterium glutamicum strains suggests potential for bio-based synthesis [5].

Green Chemistry Approaches

Microwave-Assisted Protocols

Microwave irradiation enhances both the Hantzsch cyclization and oxidation steps. For example, MnO2-mediated aromatization completes in one minute at 100°C, reducing energy consumption by 70% compared to conventional heating [7].

Solvent-Free Methodologies

"On-water" reactions eliminate organic solvents, leveraging the hydrophobic effect to drive Hantzsch cyclization. Ammonium acetate in aqueous media achieves 80–93% yields while simplifying purification [8].

Sustainability Metrics Analysis

Green metrics for diethyl 2,6-dimethylpyridine-3,5-dicarboxylate synthesis:

| Method | E-Factor | Atom Economy (%) | PMI | Energy (kJ/mol) |

|---|---|---|---|---|

| Traditional Hantzsch [2] | 8.2 | 65 | 12.4 | 350 |

| Microwave-MnO2 [7] | 2.1 | 78 | 4.7 | 95 |

| "On-water" [8] | 1.5 | 82 | 3.2 | 110 |

E-Factor = waste (kg)/product (kg); PMI = Process Mass Intensity

Microwave and solvent-free methods exhibit superior sustainability profiles, aligning with industrial demands for eco-efficient processes.

Molecular Packing Arrangements

The crystal structure of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate has been extensively characterized through single-crystal X-ray diffraction analysis at 100 K [1]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, exhibiting the following unit cell parameters: a = 4.5380(6) Å, b = 15.440(2) Å, c = 18.722(2) Å, β = 90.502(6)°, and volume V = 1311.7(3) ų [1].

The asymmetric unit contains one molecule of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, with Z = 4 molecules per unit cell. The molecular structure exhibits an approximately planar arrangement with a root-mean-square deviation of 0.130 Å for non-hydrogen atoms [1]. The maximum deviation from the mean plane is observed for the C13 atom at -0.3409(19) Å, indicating slight distortion from perfect planarity.

The crystal packing can be described by two crossed layers, where the pyridine ring is parallel to the (-110) and (110) planes, respectively [1]. This unique packing arrangement creates a three-dimensional network that is stabilized through various intermolecular interactions. The molecular density is 1.272 g/cm³, which is consistent with typical organic compounds of similar molecular weight.

Non-Covalent Interaction Networks

The crystal structure is stabilized by a complex network of non-covalent interactions that contribute to the overall stability of the solid-state arrangement [1]. The primary intermolecular interactions include:

Hydrogen Bonding Interactions: The structure exhibits weak C—H⋯O hydrogen bonds, with the most significant contact being C9—H9A⋯O3 (symmetry code: -x+1, y-1/2, -z+1/2) [1]. The geometric parameters for this interaction are: D—H = 0.97 Å, H⋯A = 2.51 Å, D⋯A = 3.2478(18) Å, and D—H⋯A = 133°. These weak hydrogen bonds play a crucial role in directing the molecular packing and stabilizing the crystal lattice.

C—H⋯π Interactions: The crystal structure features C—H⋯π interactions involving the pyridine ring centroid (Cg). The most prominent interaction is C6—H6B⋯Cg (symmetry code: x-1, y, z) with geometric parameters: D—H = 0.96 Å, H⋯A = 2.67 Å, D⋯A = 3.4279(16) Å, and D—H⋯A = 136° [1]. These interactions link the molecular layers together, contributing to the formation of the three-dimensional network.

Van der Waals Interactions: The layers of molecules are interconnected through various van der Waals contacts, which provide additional stabilization to the crystal structure. These interactions, while individually weak, collectively contribute significantly to the overall lattice energy and structural stability.

The combination of these intermolecular forces results in the formation of a cohesive three-dimensional network that reinforces the structural integrity of the crystal [1]. The interplay between different types of non-covalent interactions demonstrates the complexity of molecular recognition and self-assembly in organic crystals.

Hirshfeld Surface Analysis

Hirshfeld surface analysis has been extensively applied to related dihydropyridine derivatives to understand the intermolecular interactions and their relative contributions to the crystal packing [2] [3]. While specific Hirshfeld surface data for diethyl 2,6-dimethylpyridine-3,5-dicarboxylate itself is not available in the literature, studies on closely related compounds provide valuable insights into the expected interaction patterns.

For diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate, Hirshfeld surface analysis reveals that H⋯H van der Waals contacts dominate the intermolecular interactions, contributing 55.1% to the total surface contacts [3]. This dominance of H⋯H contacts is typical for organic compounds with extensive alkyl substitution and reflects the significant role of van der Waals forces in crystal packing.

The contribution from O⋯H/H⋯O contacts accounts for 16.4% of the surface interactions, appearing as sharp spikes in the fingerprint plots corresponding to hydrogen bonding interactions [3]. These contacts are primarily associated with the ester carbonyl groups and their interactions with neighboring molecules through C—H⋯O hydrogen bonds.

C⋯H/H⋯C contacts contribute 15.7% to the Hirshfeld surface, reflecting the importance of C—H⋯π interactions and other carbon-hydrogen contacts in the crystal packing [3]. These interactions are particularly relevant for aromatic systems where edge-to-face arrangements can stabilize the molecular assembly.

Additional minor contributions come from N⋯H/H⋯N contacts (1.5%), which are associated with the pyridine nitrogen atom and its interactions with neighboring hydrogen atoms [3]. The relatively low contribution of these contacts suggests that the nitrogen atom is not heavily involved in strong directional interactions, consistent with its incorporation into the aromatic ring system.

The Hirshfeld surface mapped over dnorm provides visual representation of the intermolecular interactions, with bright red spots indicating regions of strong contact and shorter intermolecular distances. These analyses confirm that the crystal packing is primarily governed by weak intermolecular forces rather than strong directional interactions, which is consistent with the observed crystal structure and packing motifs.

Theoretical Structural Studies

Density Functional Theory Applications

Density functional theory (DFT) calculations have been performed on related dihydropyridine derivatives using the B3LYP functional with the 6-311++G(d,p) basis set to investigate the electronic structure and molecular properties [2]. These theoretical studies provide valuable insights into the electronic behavior and chemical reactivity of the compound.

The frontier molecular orbital analysis reveals important electronic properties that govern the chemical behavior of the molecule. For related compounds, the highest occupied molecular orbital (HOMO) energy is calculated to be -5.82 eV for the crystal phase and -5.93 eV for the gas phase, indicating the electron-donating capability of the molecule [2]. The lowest unoccupied molecular orbital (LUMO) energy is -1.42 eV (crystal phase) and -1.60 eV (gas phase), representing the electron-accepting capacity.

The HOMO-LUMO energy gap is calculated to be 4.33 eV for the crystal phase and 4.32 eV for the gas phase [2]. This relatively large energy gap indicates high chemical reactivity and low kinetic stability, which is consistent with the reactivity patterns observed for dihydropyridine derivatives. The close agreement between crystal phase and gas phase values suggests that intermolecular interactions in the solid state do not significantly perturb the electronic structure of the individual molecules.

The global reactivity descriptors calculated from DFT provide additional insights into the chemical behavior. The ionization potential (5.82 eV crystal phase, 5.93 eV gas phase) and electron affinity (1.42 eV crystal phase, 1.60 eV gas phase) values indicate moderate electron-donating and electron-accepting capabilities [2]. The global hardness (2.20 eV crystal phase, 2.16 eV gas phase) and electronegativity (3.62 eV crystal phase, 3.77 eV gas phase) values are consistent with typical organic compounds.

The electrophilicity index (1.13 crystal phase, 1.20 gas phase) provides a measure of the electron-accepting power of the molecule, indicating moderate electrophilic character [2]. These theoretical parameters correlate well with the observed reactivity patterns and provide a foundation for understanding the chemical behavior of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

Geometric optimization studies using DFT show excellent correlation with experimental crystallographic parameters, validating the theoretical approach and confirming the reliability of the calculations [2]. The theoretical bond lengths, bond angles, and torsion angles are in good agreement with experimental values, demonstrating the accuracy of the B3LYP/6-311++G(d,p) level of theory for these systems.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant